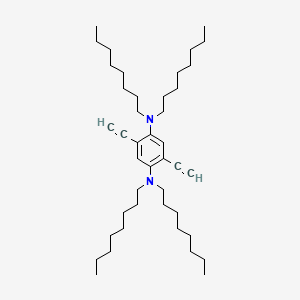
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is an organic compound characterized by its unique structure, which includes ethynyl groups attached to a benzene ring and octyl chains on the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-1,4-diaminobenzene and terminal alkynes.
Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions, which include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine undergoes several types of chemical reactions:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine involves its interaction with molecular targets through its ethynyl and octyl groups. These interactions can lead to the formation of π-conjugated systems, which are crucial for its electronic properties. The compound can also participate in various chemical reactions that modify its structure and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diethynylbenzene: A simpler analog with only ethynyl groups attached to the benzene ring.
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine with butyl groups on the nitrogen atoms.
4,4’-Diethynyl-1,1’-biphenyl: A biphenyl derivative with ethynyl groups.
Uniqueness
2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is unique due to the presence of both ethynyl and long octyl chains, which impart distinct electronic and steric properties. This combination makes it particularly suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
159452-53-6 |
|---|---|
Formule moléculaire |
C42H72N2 |
Poids moléculaire |
605.0 g/mol |
Nom IUPAC |
2,5-diethynyl-1-N,1-N,4-N,4-N-tetraoctylbenzene-1,4-diamine |
InChI |
InChI=1S/C42H72N2/c1-7-13-17-21-25-29-33-43(34-30-26-22-18-14-8-2)41-37-40(12-6)42(38-39(41)11-5)44(35-31-27-23-19-15-9-3)36-32-28-24-20-16-10-4/h5-6,37-38H,7-10,13-36H2,1-4H3 |
Clé InChI |
VMFPKULGUBBDHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C1=CC(=C(C=C1C#C)N(CCCCCCCC)CCCCCCCC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


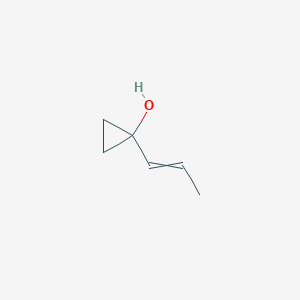
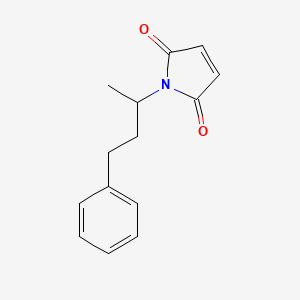

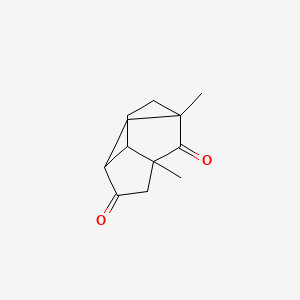
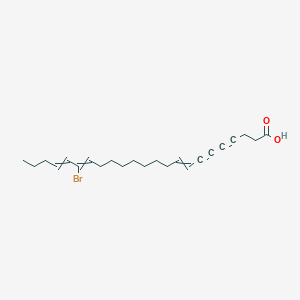
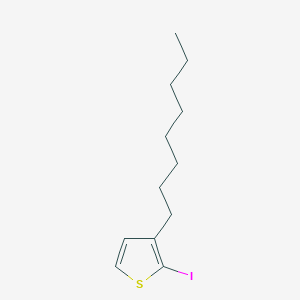
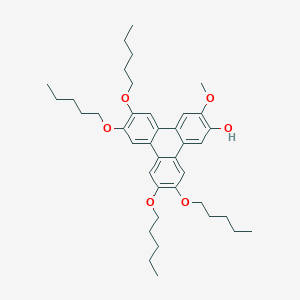
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
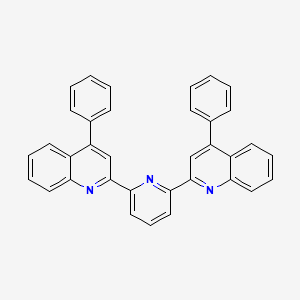
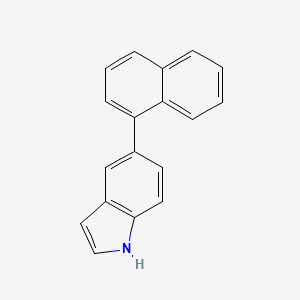
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)

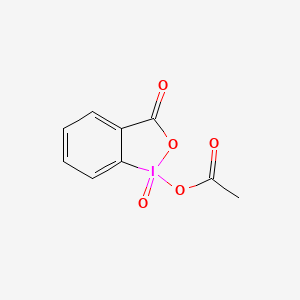
dimethyl-](/img/structure/B14278263.png)
